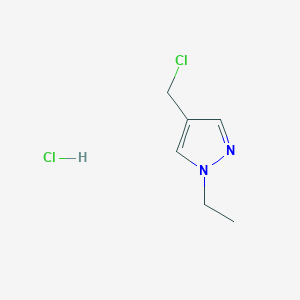

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Vue d'ensemble

Description

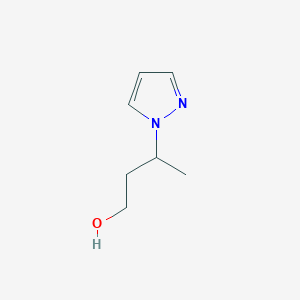

The compound "4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are closely related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. These compounds are of significant interest due to their diverse range of biological activities and applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, where a hydrazine derivative reacts with a diketone or similar carbonyl compound. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to enhance regioselectivity and yield, demonstrating the utility of this technique in pyrazole synthesis . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, which was produced using hydrazinolysis and cyclization starting from 2,3-dichloropyridine . These methods highlight the versatility and efficiency of different synthetic routes for pyrazole derivatives.

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, mass spectrometry, UV-Vis, and IR spectroscopy, as well as single-crystal X-ray diffraction studies . For example, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction, which revealed a monoclinic system with specific unit cell parameters . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including ANRORC rearrangement, as seen in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea . This reaction led to the formation of N-formylated triazoles, showcasing the reactivity of the pyrazole ring and its potential for further functionalization. Additionally, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines resulted in regioisomeric pyrazoles, indicating the influence of reaction conditions on the outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's stability, reactivity, and hydrogen bonding capability . The antioxidant properties of these compounds can be evaluated through methods like DPPH and hydroxyl radical scavenging, as demonstrated for a novel pyrazole derivative . Additionally, theoretical calculations such as DFT can provide insights into the electronic structure and molecular properties, which are often in good agreement with experimental data .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-1-ethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGCJROZILJOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | |

CAS RN |

1332529-52-8 | |

| Record name | 1H-Pyrazole, 4-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

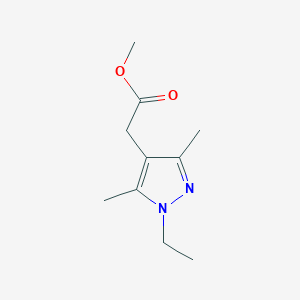

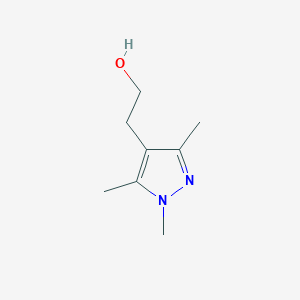

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

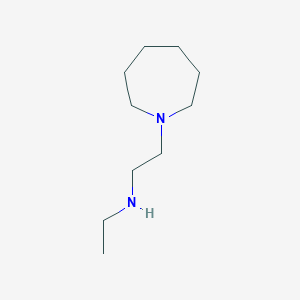

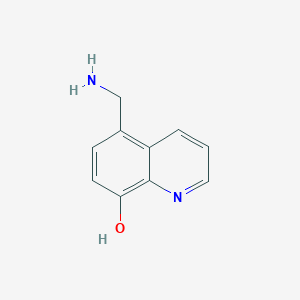

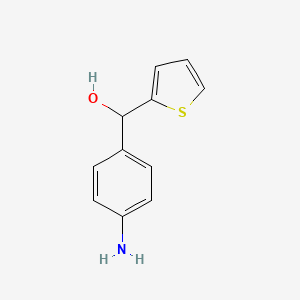

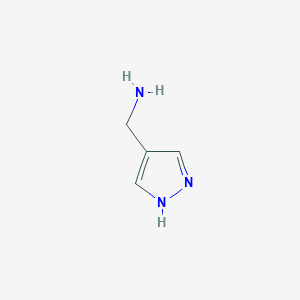

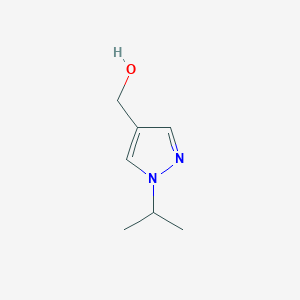

amine](/img/structure/B1289947.png)